Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate
Description
Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is a fluorinated ester featuring a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 4-position.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-2-15-7(12)9(10,11)8(13)3-5-14-6-4-8/h13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBJQIJEGIPIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCOCC1)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate typically involves the reaction of ethyl difluoroacetate with a suitable hydroxyoxan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoroacetate group can be reduced to form a difluoromethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-2-(4-oxoxan-4-yl)acetate.
Reduction: Formation of ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)methyl.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoroacetate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyoxan ring may also play a role in binding to biological targets, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is distinguished by its 4-hydroxyoxan-4-yl group. Key analogs include:
- Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate (CAS 175543-23-4): A fluorinated phenyl analog with higher lipophilicity due to the aromatic fluorine .
- Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9): Contains a nitro group, a strong electron-withdrawing substituent, increasing reactivity in nucleophilic substitutions .
- Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS 131323-06-3): A methyl-substituted phenyl derivative with reduced polarity compared to hydroxylated analogs .
Table 1: Structural Comparison of Key Analogs
Physical and Chemical Properties
- Melting Points : Analogs with aromatic substituents (e.g., chromones in ) exhibit higher melting points (67–91°C) compared to aliphatic or heterocyclic derivatives, which are often oils (e.g., Compound 3 in ). The hydroxyl group in the target compound may increase its melting point due to hydrogen bonding .
- Solubility : Polar substituents (e.g., hydroxyl, nitro) enhance aqueous solubility, while fluorinated or aromatic groups improve organic solvent compatibility .
- Reactivity : The nitro group in CAS 243656-25-9 facilitates electrophilic aromatic substitution, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions .
Table 2: Physical Properties of Selected Analogs
Key Differences :
- The hydroxylated oxane ring in the target compound may require protection/deprotection strategies during synthesis, unlike fluorinated or nitro-substituted analogs.
- Heterocyclic analogs (e.g., VV-3) involve multi-step purifications, lowering yields compared to simpler aryl derivatives .
Biological Activity
Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₈H₈F₂O₄
- Molecular Weight : 202.14 g/mol
- IUPAC Name : this compound
The compound features a difluoroacetate group and a hydroxyoxan ring, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The difluoroacetate moiety may inhibit specific enzymes or proteins involved in critical cellular pathways. The hydroxy group can also facilitate interactions with biological targets, potentially leading to alterations in cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites.
- Cellular Signaling Modulation : It can influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer biology .
- Induction of Apoptosis : this compound may promote apoptosis in cancer cells by disrupting their survival signaling .
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:
Anticancer Properties
- Non-Small Cell Lung Cancer (NSCLC) :
- A study demonstrated that this compound exhibited significant anti-cancer effects against NSCLC cell lines.
- The compound inhibited proliferation, migration, and invasion of cancer cells while inducing cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| NSCLC | Inhibition of proliferation | EGFR/PI3K/AKT/mTOR pathway suppression | |
| Various | Induction of apoptosis | Enzyme inhibition |
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through modulation of inflammatory pathways.
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial effects against certain bacterial strains.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
